ClC1=NC2=CC=C(Br)C=C2C=N1
. The compound has a molecular weight of 243.49 g/mol .
6-Bromo-2-chloroquinazoline is a heterocyclic compound that belongs to the quinazoline family, characterized by the presence of both bromine and chlorine substituents. Its molecular formula is and it has a molecular weight of 243.49 g/mol. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cellular signaling pathways, making it a valuable target for drug discovery and development .
The synthesis of 6-Bromo-2-chloroquinazoline can be achieved through several methods. A common approach involves the reaction of 6-bromoquinazolin-2-ol with phosphorus oxychloride (POCl₃). This reaction typically requires refluxing at 110°C for approximately five hours, followed by cooling and quenching the reaction mixture in ice water to yield the product as a yellow solid .
Another method includes the cyclization of 2-amino-5-bromo-3-chlorobenzoic acid with formamide under acidic conditions, which also leads to the formation of the quinazoline ring .
The synthetic routes often employ controlled conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors may also be utilized for larger-scale production, ensuring efficiency and consistency in the synthesis process .
The molecular structure of 6-Bromo-2-chloroquinazoline features a quinazoline ring system with bromine at position 6 and chlorine at position 2. The arrangement of these substituents contributes to its unique chemical properties and biological activity.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are commonly employed to confirm the identity and purity of synthesized 6-Bromo-2-chloroquinazoline .
6-Bromo-2-chloroquinazoline can participate in various chemical reactions:
Common reagents used include nucleophiles such as amines, thiols, or alkoxides for substitution reactions. Oxidation may involve potassium permanganate or chromium trioxide, while reduction can be performed using sodium borohydride or lithium aluminum hydride .
Major products from these reactions depend on the specific reagents and conditions applied. For example, nucleophilic substitution with an amine could yield a modified quinazoline derivative .
The mechanism of action for 6-Bromo-2-chloroquinazoline primarily involves its interaction with specific enzymes, particularly tyrosine kinases. By inhibiting these kinases, the compound can disrupt critical signaling pathways involved in cell growth and proliferation, making it a candidate for anticancer therapies .
Research indicates that this compound may also exhibit inhibitory effects on cytochrome P450 enzymes, which are essential for drug metabolism .
6-Bromo-2-chloroquinazoline is typically presented as a yellow solid. Its melting point and solubility characteristics are vital for practical applications but may vary based on purity.
The compound's reactivity is influenced by its halogen substituents, which enhance its electrophilic character. This property allows it to engage effectively in nucleophilic substitution reactions.
Relevant data regarding solubility, stability under different conditions, and reactivity profiles are crucial for understanding its behavior in various chemical environments .
The applications of 6-Bromo-2-chloroquinazoline span several scientific fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: